molecular formula C14H11N3O2 B12523923 4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile CAS No. 662148-02-9

4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile

Cat. No.: B12523923
CAS No.: 662148-02-9
M. Wt: 253.26 g/mol
InChI Key: COEGKGOHELVYNN-UHFFFAOYSA-N
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Description

4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile is a synthetic compound featuring a dioxopiperazine core fused with an ethylidene group and a benzonitrile substituent. The dioxopiperazine moiety contributes rigidity and hydrogen-bonding capacity, while the benzonitrile group introduces electron-withdrawing properties, enhancing dipole interactions. This compound is hypothesized to exhibit biological activity due to its structural resemblance to kinase inhibitors and receptor ligands.

Properties

CAS No.

662148-02-9

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

4-[(5-ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile

InChI

InChI=1S/C14H11N3O2/c1-2-11-13(18)17-12(14(19)16-11)7-9-3-5-10(8-15)6-4-9/h2-7H,1H3,(H,16,19)(H,17,18)

InChI Key

COEGKGOHELVYNN-UHFFFAOYSA-N

Canonical SMILES

CC=C1C(=O)NC(=CC2=CC=C(C=C2)C#N)C(=O)N1

Origin of Product

United States

Preparation Methods

The synthesis of 4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile typically involves the reaction of 4-formylbenzonitrile with 5-ethylidene-3,6-dioxopiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile can undergo various chemical reactions, including:

Scientific Research Applications

4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes like DNA replication and protein synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a comparative analysis of the target compound with structurally similar derivatives, focusing on core structures, substituents, physicochemical properties, and biological activities.

2.1. Structural and Functional Group Variations

Key Differences:

  • Core Heterocycles: The target compound’s dioxopiperazine ring contrasts with thiazolidinones (), triazoles (), and benzimidazoles ().
  • Substituents: The ethylidene group in the target differs from allyl (), methoxybenzylidene (), trifluoromethyl (), and halogenated aryl groups ().
2.2. Physicochemical Properties
Compound Name (Example) Core Structure Substituents Melting Point/Solubility Source
Target Compound Dioxopiperazine Ethylidene, benzonitrile Not reported N/A
Compound 2 () Dioxopiperazine Allyl, methoxybenzylidene m.p. not reported; likely moderate solubility
5FB () Thiazolidinone Trifluoromethyl, methoxyphenoxy High lipophilicity due to CF₃ group
11a () Chromenone Bromopropoxy, methyl m.p. not reported; ESI-MS m/z 411.8
  • Rigidity: Dioxopiperazine cores (target and ) may improve binding specificity compared to flexible thiazolidinones.

Research Implications

  • Drug Design: The ethylidene group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., trifluoromethyl), improving target engagement.
  • Metabolic Stability: Benzonitrile derivatives with electron-withdrawing groups (e.g., 5FB) may exhibit slower hepatic clearance.

Biological Activity

4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile (CAS No. 662148-02-9) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H11N3O2. The compound features a piperazine ring with ethylidene and dioxo substituents, which are critical for its biological activity.

PropertyValue
Molecular FormulaC14H11N3O2
CAS Number662148-02-9
Molecular Weight253.26 g/mol

Anticonvulsant Activity

Research has indicated that compounds structurally related to this compound exhibit significant anticonvulsant properties. A study evaluating similar benzonitrile derivatives demonstrated that certain compounds showed protective effects against seizures in animal models, specifically using the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests. These compounds were noted for their lower neurotoxicity compared to standard anticonvulsant drugs like valproate .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its structural components. The presence of a lipophilic domain and a hydrophobic center are crucial for enhancing its biological activity. The dioxo piperazine moiety plays a significant role in modulating the compound's interaction with biological targets, which may include neurotransmitter receptors or ion channels involved in seizure activity .

Case Studies

  • Anticonvulsant Efficacy : In a comparative study of various benzonitrile derivatives, several compounds were synthesized and tested for their anticonvulsant capabilities. The results indicated that certain derivatives exhibited significant protective effects against induced seizures, suggesting that modifications in the piperazine structure can enhance therapeutic potential .
  • Neurotoxicity Assessment : Another study focused on evaluating the neurotoxic effects of these compounds. It was found that while some derivatives displayed potent anticonvulsant activity, they also had lower neurotoxicity profiles compared to traditional anticonvulsants, making them promising candidates for further development .

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